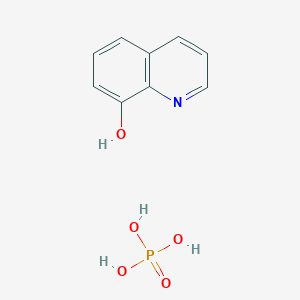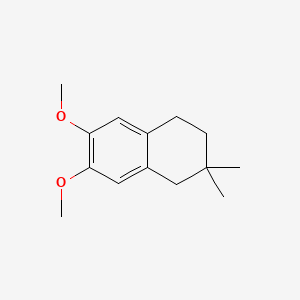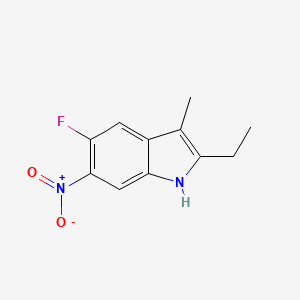
8-Quinolinol, phosphate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, phosphate (salt) is a derivative of 8-hydroxyquinoline, an organic compound derived from the heterocycle quinoline. This compound is known for its chelating properties, which make it useful in various applications, including analytical chemistry, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolinol, phosphate (salt) typically involves the reaction of 8-hydroxyquinoline with phosphoric acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt .
Industrial Production Methods: Industrial production of 8-quinolinol, phosphate (salt) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and crystallizers to handle large volumes of reactants and products. The purity of the final product is ensured through multiple stages of purification, including recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinol, phosphate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-8-one.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Quinolinol, phosphate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of disinfectants, deodorants, and antiseptics.
Mechanism of Action
The mechanism of action of 8-quinolinol, phosphate (salt) involves its ability to chelate metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and anticancer effects. The compound can also act as an uncoupler of oxidative phosphorylation in mitochondria, affecting cellular respiration .
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
8-Mercaptoquinoline: A thiol analogue with similar chelating properties
Uniqueness: 8-Quinolinol, phosphate (salt) is unique due to its phosphate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and industrial applications where solubility is a critical factor .
Properties
CAS No. |
63716-67-6 |
|---|---|
Molecular Formula |
C9H10NO5P |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
phosphoric acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.H3O4P/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H3,1,2,3,4) |
InChI Key |
QTLGWYAJVCWZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)


![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)



![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

